

# evolution of OAS genes across species

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An In-depth Technical Guide on the Evolution of **Oligoadenylate** Synthetase (OAS) Genes Across Species

## Introduction

The 2'-5'-**oligoadenylate** synthetase (OAS) gene family represents a crucial component of the innate immune system, providing a first line of defense against viral infections in a wide range of species.[1] These genes are typically induced by interferons and their protein products are activated by viral double-stranded RNA (dsRNA), a common pathogen-associated molecular pattern.[2] Upon activation, OAS enzymes synthesize 2'-5'-linked **oligoadenylates** (2-5A), which in turn activate RNase L, leading to the degradation of both viral and host RNA and thereby inhibiting viral replication.[3][4] The dynamic evolution of the OAS gene family, characterized by gene duplication, loss, and strong positive selection, reflects a long-standing evolutionary arms race between hosts and viral pathogens.[5] This technical guide provides a comprehensive overview of the evolution of OAS genes across species, details key experimental methodologies for their study, and presents the canonical OAS signaling pathway.

## Evolutionary History and Diversification of the OAS Gene Family

The OAS gene family is ancient, with orthologs found across the animal kingdom, indicating its origin predates the emergence of the interferon system.[1] In vertebrates, the OAS gene family has expanded and diversified, typically comprising four members: OAS1, OAS2, OAS3, and OAS-like (OASL).[2] These members are distinguished by the number of OAS domains their proteins contain, a result of gene fusion and duplication events.[6] OAS1 contains a single OAS

domain, OAS2 has two, and OAS3 possesses three.[2] The OASL protein has a single OAS domain but is typically enzymatically inactive and features two C-terminal ubiquitin-like domains.[6]

The distribution and copy number of these genes vary significantly across species, highlighting a dynamic evolutionary history shaped by lineage-specific adaptations.

## Data Presentation: Distribution of OAS Gene Family Members

The following table summarizes the presence and copy number of OAS gene family members in a selection of vertebrate species, illustrating the diversity of the OAS gene repertoire.

Species	Phylum/C lass	OAS1	OAS2	OAS3	OASL	Notes
Human (Homo sapiens)	Mammalia	1	1	1	1	The canonical four-member OAS family.
Mouse (Mus musculus)	Mammalia	8 (Oas1a-h)	1	1	2 (Oasl1, Oasl2)	Significant expansion of the Oas1 gene cluster.
Cattle (Bos taurus)	Mammalia	Multiple	1	Absent	1	OAS3 gene has been lost. <a href="#">[7]</a>
Pig (Sus scrofa)	Mammalia	1	1	Absent	1	OAS3 gene has been lost.
Dog (Canis lupus familiaris)	Mammalia	1	1	1	2	
Camel (Camelus dromedarius)	Mammalia	1	Absent	Absent	1	Loss of OAS2 and OAS3. <a href="#">[7]</a>
Pangolin (Manis javanica)	Mammalia	1	1	Absent	Absent	Loss of OAS3 and OASL. <a href="#">[7]</a>
Bat (Rhinolophus)	Mammalia	1	1	1	1	Diversification of OAS paralogs

ferrumequinum)						has been observed in bats.[7]
Chicken (Gallus gallus)	Aves	Absent	Absent	Absent	1	Lacks the canonical OAS1, OAS2, and OAS3 genes.
Zebrafish (Danio rerio)	Actinopterygii	Absent	Absent	Absent	Present	Lacks the canonical OAS1, OAS2, and OAS3 genes.

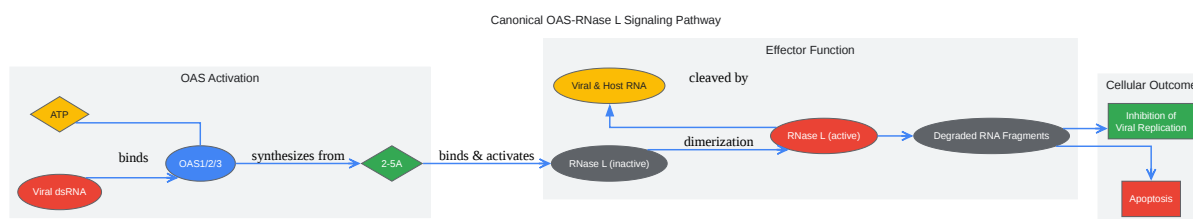
## Molecular Evolution: Gene Duplication, Loss, and Positive Selection

The evolution of the OAS gene family is characterized by frequent gene duplication and loss events, leading to the varied gene repertoires observed across different lineages.[7] For instance, the expansion of the Oas1 gene cluster in mice suggests a response to specific pathogenic pressures in that lineage. Conversely, the loss of OAS2 and OAS3 in camelids and the absence of most canonical OAS genes in birds and fish highlight lineage-specific evolutionary trajectories.[7]

Furthermore, OAS genes, particularly OAS1, show strong evidence of positive selection, where the rate of non-synonymous substitutions exceeds the rate of synonymous substitutions.[8] This indicates that changes at the amino acid level have been repeatedly favored by natural selection, likely driven by the need to recognize and combat a diverse and rapidly evolving array of viral pathogens.[8] The sites under positive selection are often concentrated in the dsRNA-binding domain of the OAS1 protein, suggesting an ongoing co-evolutionary struggle at the host-pathogen interface.[8]

## The Canonical OAS-RNase L Signaling Pathway

The primary function of the catalytically active OAS proteins is to activate the endoribonuclease RNase L. This signaling cascade is a critical component of the innate antiviral response.

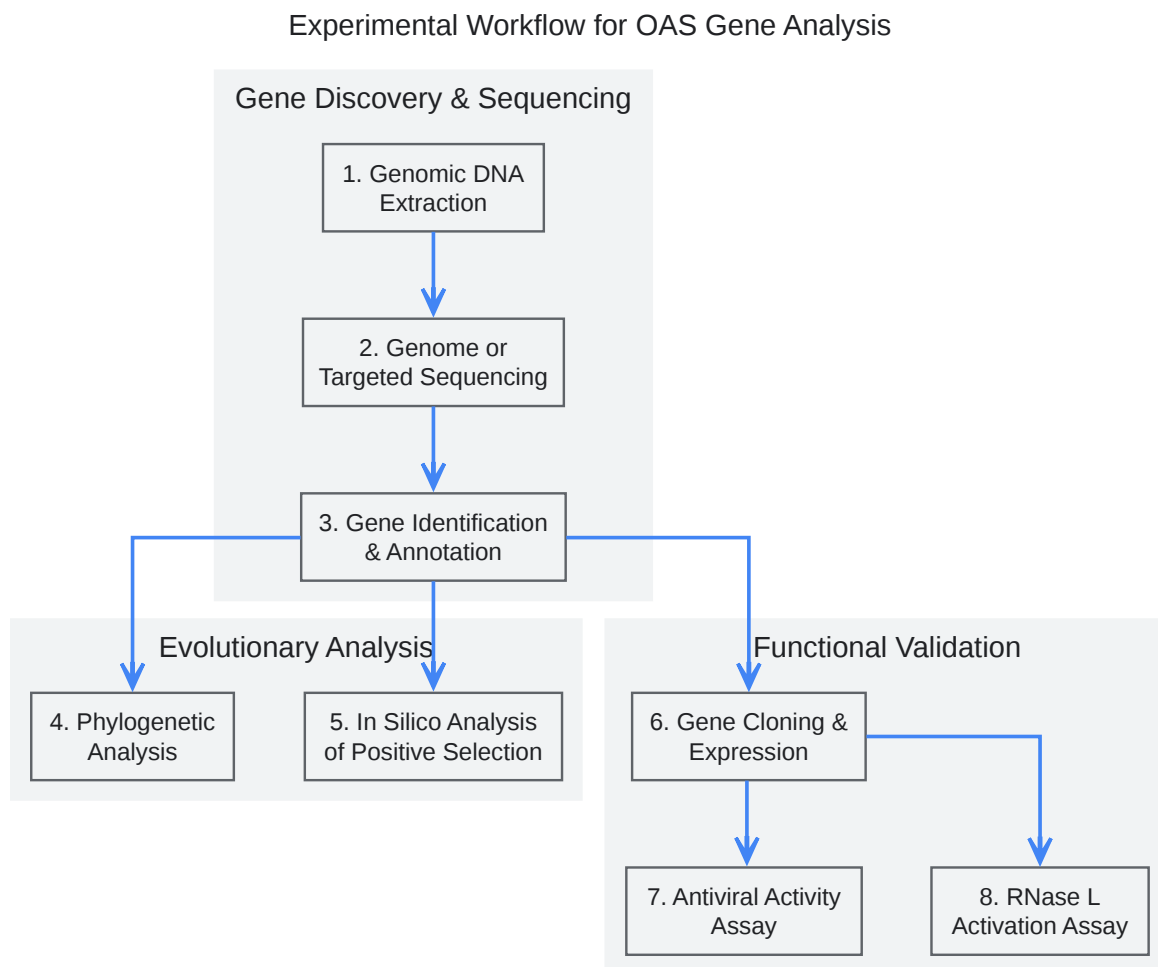


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Caption: Canonical OAS-RNase L Signaling Pathway.

## Experimental Protocols: A Workflow for Evolutionary and Functional Analysis of OAS Genes

The following provides a generalized workflow for the identification, evolutionary analysis, and functional characterization of OAS genes in a species of interest.



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Caption: Experimental Workflow for OAS Gene Analysis.

## Gene Discovery and Sequencing

- Objective: To obtain the nucleotide sequence of OAS gene orthologs from the species of interest.
- Methodology:
  - Genomic DNA Extraction: High-quality genomic DNA is extracted from tissue or cell samples of the target species using standard commercial kits or phenol-chloroform

extraction protocols.

- Sequencing:
  - Whole-Genome Sequencing (WGS): For species with no available reference genome, WGS is performed using next-generation sequencing platforms (e.g., Illumina, PacBio).
  - Targeted Sequencing: If a reference genome is available or for targeted analysis, specific OAS gene exons can be amplified using PCR with primers designed from conserved regions of known OAS genes from related species. The PCR products are then sequenced using Sanger or next-generation sequencing methods.
- Gene Identification and Annotation:
  - Homology-based identification: The sequenced genome is searched for OAS gene orthologs using BLAST or similar algorithms with known OAS protein sequences as queries.
  - Gene Prediction: Gene prediction software (e.g., AUGUSTUS, GENSCAN) is used to identify open reading frames (ORFs) and exon-intron boundaries.
  - Annotation: The identified gene models are manually curated and annotated based on sequence similarity, domain architecture, and comparison with known OAS genes.

## Evolutionary Analysis

- Objective: To understand the evolutionary relationships and selective pressures acting on the identified OAS genes.
- Methodology:
  - Phylogenetic Analysis:
    - Sequence Alignment: The protein sequences of the newly identified OAS genes are aligned with a curated set of OAS sequences from other species using multiple sequence alignment programs like MAFFT or Clustal Omega.

- **Phylogenetic Tree Reconstruction:** A phylogenetic tree is constructed from the alignment using methods such as Maximum Likelihood (e.g., RAxML, IQ-TREE) or Bayesian inference (e.g., MrBayes). The statistical support for the tree topology is assessed using bootstrapping or posterior probabilities.
- **In Silico Analysis of Positive Selection:**
  - **Codon-based Alignment:** The corresponding nucleotide sequences for the aligned proteins are used to create a codon-based alignment.
  - **dN/dS Analysis:** The ratio of non-synonymous (dN) to synonymous (dS) substitution rates ( $\omega$ ) is calculated using software packages like PAML (Phylogenetic Analysis by Maximum Likelihood).
  - **Likelihood Ratio Tests (LRTs):** Site-specific models (e.g., M7 vs. M8) and branch-site models are used to perform LRTs to identify specific codons and lineages that have been subject to positive selection ( $\omega > 1$ ).

## Functional Validation

- **Objective:** To experimentally determine the antiviral activity of the identified OAS proteins.
- **Methodology:**
  - **Gene Cloning and Expression:** The coding sequences of the identified OAS genes are cloned into a mammalian expression vector. The constructs are then transfected into a suitable cell line (e.g., HEK293T, A549).
  - **Antiviral Activity Assay:**
    - **Cell Culture:** Cells expressing the OAS protein of interest and control cells (e.g., expressing an empty vector) are infected with a reporter virus (e.g., a GFP-expressing virus) or a pathogenic virus.
    - **Quantification of Viral Replication:** Viral replication is quantified at a set time point post-infection using methods such as:
      - **Plaque assay:** To determine the titer of infectious virus particles.



- Quantitative PCR (qPCR): To measure the amount of viral genomic RNA.
- Flow cytometry or fluorescence microscopy: To quantify the percentage of infected cells if a reporter virus is used.
- Western blot: To detect the expression of viral proteins.
- RNase L Activation Assay:
  - Cell Lysate Preparation: Lysates are prepared from cells expressing the OAS protein and control cells.
  - In vitro 2-5A Synthesis: The lysates are incubated with ATP and a dsRNA analog (e.g., poly(I:C)).
  - RNase L Activity Measurement: The ability of the synthesized 2-5A to activate RNase L is assessed by measuring the degradation of a fluorescently labeled RNA substrate or by observing the cleavage of ribosomal RNA (rRNA) using capillary electrophoresis or gel electrophoresis.

## Conclusion and Implications for Drug Development

The evolution of the OAS gene family is a compelling example of host-pathogen co-evolution, characterized by dynamic changes in gene content and rapid adaptation at the molecular level. Understanding the species-specific differences in the OAS gene repertoire and the functional consequences of positive selection is crucial for several reasons. For researchers and scientists, it provides fundamental insights into the evolution of innate immunity. For drug development professionals, this knowledge is critical for the rational design of antiviral therapies that target the OAS-RNase L pathway and for the selection of appropriate animal models for preclinical studies. The diversity of OAS-mediated antiviral responses across species underscores the importance of considering the specific host genetic background when developing broadly acting antiviral agents.

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